N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
Description
Molecular Formula: C₁₈H₁₅N₃O₄S Molecular Weight: 369.3944 g/mol CAS Number: 896353-15-4 This compound features a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2-(methylsulfanyl)benzamide group.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-15-5-3-2-4-12(15)16(22)19-18-21-20-17(25-18)11-6-7-13-14(10-11)24-9-8-23-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBQAUMMVFZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various reagents to form the oxadiazole and benzamide moieties. The structural formula is characterized by the presence of a benzodioxin unit linked to an oxadiazole ring and a methylsulfanyl group attached to a benzamide structure.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study focused on related derivatives showed promising results against various bacterial strains, indicating that modifications in the oxadiazole moiety can enhance antimicrobial efficacy .
Anticancer Potential
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide has been evaluated for its anticancer properties. In vitro studies have indicated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values below 100 µM . The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective anticancer therapies.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders. For instance, derivatives have been tested for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus and Alzheimer’s disease respectively .
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of sulfonamides containing the benzodioxane and acetamide moieties. These were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings suggested that specific substitutions on the benzodioxane scaffold significantly influenced enzyme inhibition profiles .
Antitubercular Activity
Another investigation focused on similar compounds' antitubercular activity against Mycobacterium tuberculosis. The synthesized derivatives were assessed for their Minimum Inhibitory Concentration (MIC) values and showed promising results against resistant strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table compares the target compound with structurally related analogs, highlighting substituent variations and molecular properties:
Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl group (logP ~2.5) provides moderate lipophilicity, compared to the more hydrophobic trifluoromethyl (logP ~3.1) and bromo (logP ~3.4) analogs .
- Solubility : Methoxy-substituted analogs (e.g., 2,6-dimethoxy) exhibit higher aqueous solubility (>50 µM) but lower cell permeability, while sulfonyl-containing derivatives (e.g., piperidinylsulfonyl) leverage polar groups for improved solubility .
Toxicity Profiles
- Hemolytic Activity: Most analogs in displayed modest cytotoxicity (hemolysis <10% at 100 µM).
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.37 g/mol. The compound features a benzodioxin moiety and an oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | Escherichia coli | 18 | |
| Compound C | Candida albicans | 15 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells demonstrated that certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM, indicating a favorable safety margin for further development .
Table 2: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
The mechanism underlying the antimicrobial activity of oxadiazole derivatives is believed to involve interference with bacterial biofilm formation and disruption of essential metabolic pathways. The presence of specific functional groups such as -N=CO may play a critical role in modulating gene expression related to virulence factors in bacteria .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives based on the oxadiazole framework and evaluated their biological activities. Among these, one compound demonstrated significant activity against MRSA with an inhibition zone greater than that of standard antibiotics like ciprofloxacin .
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications on the benzodioxin and oxadiazole rings could enhance both antimicrobial potency and reduce cytotoxicity. This insight has guided the design of new compounds with improved efficacy profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling the benzodioxin-oxadiazole core with a substituted benzamide. Key steps include cyclization of hydrazide precursors to form the oxadiazole ring and subsequent sulfanyl group introduction. Reaction conditions (e.g., 60–80°C in DMF, 12–24 hr) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for achieving >95% purity .
- Optimization : Monitor intermediates using TLC/HPLC and adjust stoichiometry of coupling agents (e.g., EDC/HOBt) to suppress side products like unreacted hydrazides .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Approach : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (dihydrobenzodioxin methylene), and δ 2.5 ppm (methylsulfanyl group) confirm substitution patterns.
- FT-IR : Stretching vibrations at 1650–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O-C of benzodioxin) .
Q. What are the primary solubility and stability considerations for in vitro assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with ≤1% DMSO). Low aqueous solubility may require co-solvents like PEG-400.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Oxadiazole rings are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target enzymes (e.g., kinases or proteases)?
- Method : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity.
- Docking : Focus on the oxadiazole and methylsulfanyl groups as hydrogen-bond acceptors and hydrophobic anchors.
- Validation : Compare with structurally similar compounds (e.g., sulfonamide-oxadiazole hybrids) showing IC₅₀ values <10 µM in kinase inhibition assays .
Q. What strategies resolve contradictory data in antimicrobial vs. cytotoxic activity profiles?
- Case Study : If the compound shows potent antibacterial activity (MIC = 2 µg/mL) but high cytotoxicity (CC₅₀ = 20 µM), perform selectivity index (SI = CC₅₀/MIC) analysis.
- Mitigation : Modify the methylsulfanyl group to reduce membrane disruption (e.g., replace with polar groups) or introduce targeting moieties (e.g., sugar conjugates) .
Q. How do reaction kinetics and solvent effects influence scalability in gram-scale synthesis?
- Kinetic Analysis : Use in situ FT-IR to track oxadiazole formation rates. Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may complicate purification.
- Scalability : Switch to microwave-assisted synthesis (100°C, 30 min) for higher yields (>80%) and reduced side products .
Q. What mechanistic insights explain the compound’s activity in oxidative stress models?
- Experimental Design :
- In Vitro : Measure ROS scavenging (DCFH-DA assay) and Nrf2 pathway activation (luciferase reporter cells).
- Structural Analogs : Compare with benzodioxin derivatives lacking the methylsulfanyl group to isolate redox-active motifs .
Data Presentation
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 413.45 g/mol | |
| Purity (HPLC) | ≥95% (C18 column, acetonitrile/water) | |
| LogP (Predicted) | 3.2 (±0.3) | |
| Thermal Stability (DSC) | Decomposition at 220°C |
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
